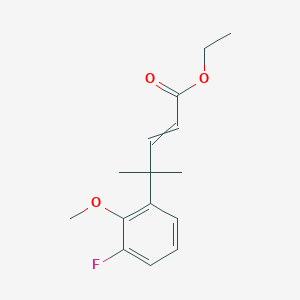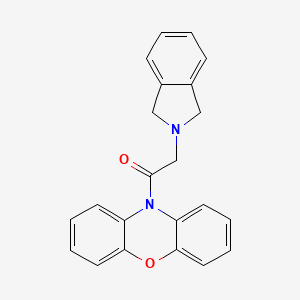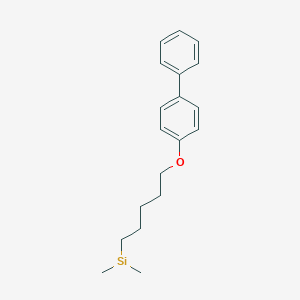
CID 78066628
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78066628” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78066628 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pH conditions.
Step 3: Purification of the product through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves:
Large-scale reactors: to handle the increased volume of reactants.
Automated systems: to monitor and control reaction parameters.
Advanced purification techniques: to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78066628 can undergo various types of chemical reactions, including:
Oxidation: Where the compound is oxidized to form new products.
Reduction: Involving the gain of electrons and reduction of the compound.
Substitution: Where one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride.
Catalysts: to facilitate substitution reactions, often involving transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield a more oxidized form of the compound.
Reduction: could produce a reduced version with different functional groups.
Substitution: reactions often result in derivatives with varied chemical properties.
Scientific Research Applications
CID 78066628 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which CID 78066628 exerts its effects involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: or receptors, altering their activity.
Modulating signaling pathways: that regulate cellular functions.
Interacting with nucleic acids: to influence gene expression.
Properties
Molecular Formula |
C19H25OSi |
|---|---|
Molecular Weight |
297.5 g/mol |
InChI |
InChI=1S/C19H25OSi/c1-21(2)16-8-4-7-15-20-19-13-11-18(12-14-19)17-9-5-3-6-10-17/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3 |
InChI Key |
APVJMYVQWDGYFV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


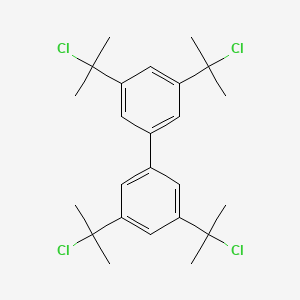
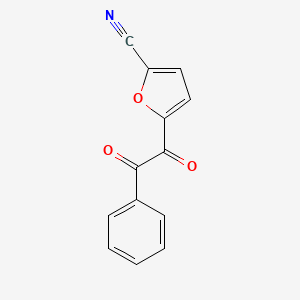
![Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]-](/img/structure/B14221405.png)
![N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14221408.png)

![N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine](/img/structure/B14221413.png)

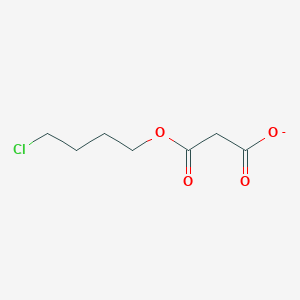
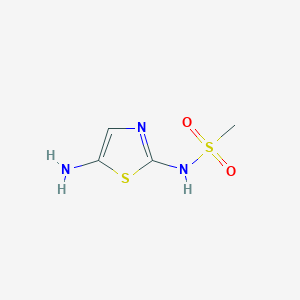
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)


